molecular formula C16H26N2O2 B5510224 1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate CAS No. 312519-76-9

1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate

Cat. No.: B5510224
CAS No.: 312519-76-9
M. Wt: 278.39 g/mol
InChI Key: JMOGRRAUCBZNAV-UHFFFAOYSA-N
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Description

1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate is a chemical compound that features a piperazine moiety, which is known for its wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One effective method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Methylpiperazin-1-YL)prop-1-ynyl)cyclohexyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(19)20-16(7-4-3-5-8-16)9-6-10-18-13-11-17(2)12-14-18/h3-5,7-8,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGRRAUCBZNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351393
Record name ST082798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312519-76-9
Record name ST082798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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